2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide

Description

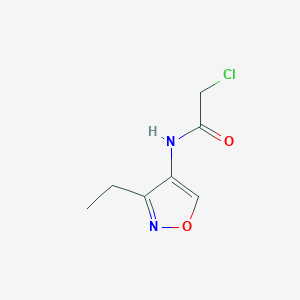

2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide is a chloroacetamide derivative characterized by a 1,2-oxazole ring substituted with a 3-ethyl group at the 4-position. The chloroacetamide moiety (-CO-NH-CH2-Cl) is a common pharmacophore in agrochemicals and pharmaceuticals, often contributing to bioactivity through electrophilic reactivity or hydrogen-bonding interactions.

Properties

CAS No. |

88246-50-8 |

|---|---|

Molecular Formula |

C7H9ClN2O2 |

Molecular Weight |

188.61 g/mol |

IUPAC Name |

2-chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-5-6(4-12-10-5)9-7(11)3-8/h4H,2-3H2,1H3,(H,9,11) |

InChI Key |

NQZXSKCOENSFIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC=C1NC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide typically involves the reaction of 2-chloroacetamide with 3-ethylisoxazole. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted acetamides.

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of 188.61 g/mol. It contains a chloro group and an isoxazole moiety, contributing to its chemical properties. Classified as an acetamide, it has potential biological activities, including antimicrobial and anticancer properties. The ethyl group attached to the oxazole ring enhances its lipophilicity and interaction with biological targets.

Scientific Research Applications

This compound serves as an intermediate in synthesizing more complex molecules in chemistry. It has been investigated for potential therapeutic uses in biology because of its potential biological activities. Research indicates that it exhibits significant antimicrobial properties against various pathogens and potential anticancer effects through mechanisms involving enzyme inhibition and receptor modulation. The isoxazole ring plays a crucial role in enhancing these biological activities by facilitating interactions with specific molecular targets. Studies on its interaction with biological targets reveal its potential mechanism of action involves binding to specific enzymes or receptors, modulating biochemical pathways and influencing cellular responses that may result in therapeutic effects.

Reaction Types

- Nucleophilic Substitution Reactions can be performed using sodium hydroxide or potassium carbonate with DMF or ethanol at elevated temperatures.

- Oxidation can be achieved using potassium permanganate or hydrogen peroxide in acidic or basic media.

- Reduction can be done using lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Biological Activities

This compound has been investigated for its antimicrobial properties against various pathogens, and its potential anticancer effects through mechanisms involving enzyme inhibition and receptor modulation. The isoxazole ring is believed to play a crucial role in enhancing these biological activities by facilitating interactions with specific molecular targets.

Potential Mechanism of Action

Studies on the interaction of this compound with biological targets reveal its potential mechanism of action involves binding to specific enzymes or receptors. This interaction can lead to modulation of biochemical pathways, influencing cellular responses that may result in therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-ethylisoxazol-4-yl)acetamide involves its interaction with specific molecular targets. The chloro group and the isoxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide, highlighting substituent variations, molecular weights, and applications:

Key Differences and Implications

Substituent Effects on Bioactivity: Alachlor and pretilachlor feature bulky aromatic substituents (diethylphenyl groups), enhancing lipophilicity and membrane penetration for herbicidal activity . The nitro group in the oxadiazole derivative () introduces strong electron-withdrawing effects, which may increase electrophilicity at the chloroacetamide site, enhancing reactivity in nucleophilic substitution reactions .

Heterocyclic Ring Variations: Replacing 1,2-oxazole (target compound) with 1,2,4-oxadiazole () alters electronic distribution and hydrogen-bonding capacity.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (234.63 g/mol) compared to pretilachlor (311.9 g/mol) suggests higher solubility in polar solvents, which could influence formulation strategies in agrochemical applications .

Biological Activity

2-Chloro-N-(3-ethyl-1,2-oxazol-4-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and an oxazole ring, which are critical for its biological interactions. The molecular formula is C_7H_8ClN_2O, indicating the presence of chlorine, nitrogen, and oxygen atoms that may contribute to its reactivity and biological effects.

The mechanism of action for this compound involves interaction with specific molecular targets within cells. The chloro group and the oxazole ring facilitate binding to enzymes or receptors, which can modulate various biochemical pathways. This modulation may lead to inhibition or activation of cellular processes associated with disease states.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that it has effective inhibitory action against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 2.33 µM |

| Bacillus subtilis | 4.69 µM |

| Pseudomonas aeruginosa | 13.40 µM |

These results suggest that the compound can be effective in treating infections caused by these pathogens .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Various studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as caspase activation.

Case Study: Apoptosis Induction

In a study involving HL60 leukemia cells treated with 1 µM of KIM-161 (a related compound), there was a reported tenfold increase in apoptosis compared to untreated controls . This suggests that similar compounds may share mechanisms leading to increased cell death in malignancies.

Research Findings

Recent investigations have focused on the compound's role in inhibiting specific enzymes linked to cancer progression. For instance, it has been shown to affect carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis . The inhibition profiles suggest potential therapeutic applications in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.